(S)-7,8-difluorochroman-4-amine
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Overview
Description
(S)-7,8-difluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a chroman ring system with two fluorine atoms at the 7 and 8 positions and an amine group at the 4 position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,8-difluorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-7,8-difluorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, alcohols, or thiols
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted chroman derivatives
Scientific Research Applications
(S)-7,8-difluorochroman-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-7,8-difluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,8-difluorochroman-4-amine: Lacks the stereochemistry of the (S)-enantiomer.
7,8-dichlorochroman-4-amine: Contains chlorine atoms instead of fluorine.
7,8-dibromochroman-4-amine: Contains bromine atoms instead of fluorine.
Uniqueness
(S)-7,8-difluorochroman-4-amine is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4S)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFMOBPPRECAW-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677275 |
Source
|
Record name | (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213161-36-4 |
Source
|
Record name | (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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